molecular formula C36H39N5O8 B13657066 N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13657066
M. Wt: 669.7 g/mol
InChI Key: ISQLJOGRNUQHJX-UHFFFAOYSA-N
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Description

This compound is a modified nucleoside derivative designed for therapeutic oligonucleotide synthesis. Its structure includes a 2′-deoxyguanosine core with critical protective groups:

  • 5′-O-(4,4′-dimethoxytrityl) (DMT): Enhances solubility and facilitates purification during solid-phase synthesis .
  • N2-isobutyryl group: Stabilizes the guanine base against undesired side reactions .
  • 4-hydroxy-3-methoxyoxolane (tetrahydrofuran) ring: Provides a rigid sugar backbone, with the hydroxy group at position 4 enabling further phosphorylation or conjugation .

Synthetic routes involve phosphoramidite chemistry under inert conditions, employing reagents like 5-ethylthio-1H-tetrazole (ETT) and 2-cyanoethyl tetraisopropylphosphoramidite for thiophosphate or phosphoramidate linkages . Purity is confirmed via LC/MS (≥99%) and NMR spectroscopy, with distinct chemical shifts for key protons and carbons (e.g., DMT aromatic protons at δ 6.7–7.4 ppm) .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQLJOGRNUQHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps, starting with the preparation of the oxolan ring and the purin-2-yl group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Features

Compound Name/ID Key Structural Modifications Functional Impact References
Target Compound 4-hydroxy-3-methoxyoxolane; DMT and isobutyryl protecting groups High solubility, stability in oligonucleotide synthesis
Compound 12 () Thiophosphate (PS) linkage at 4-position; 2-cyanoethyl phosphoramidate Enhanced nuclease resistance; used in antisense oligonucleotides
Compound 43 () Sulfanylmethyl group at 5-position; DMT and isobutyryl groups Improved thiol-mediated cellular uptake
Compound 35 () Phosphoramidate (PO) linkage; bis(propan-2-yl)amino group Tunable pharmacokinetics; reduced immunogenicity
Compound 25 () Thiophosphoramidate (NPS) linkage; 3-fluoro substitution Increased metabolic stability; used in fluorinated oligonucleotides
Compound 42 () Free sulfhydryl (-SH) group at 5-position Enables post-synthetic conjugation (e.g., PEGylation)

Physicochemical Properties

Property Target Compound Compound 12 () Compound 35 () Compound 42 ()
Purity (LC/MS) ≥99% 99% 95% 68%
Solubility High (DMT group) Moderate (thiophosphate) Low (phosphoramidate) Low (free -SH)
Stability Stable in anhydrous conditions Sensitive to oxidation Hydrolytically stable Air-sensitive

Biological Activity

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide, commonly referred to as compound X, is a complex organic molecule characterized by its intricate structure, which includes multiple functional groups such as methoxy, hydroxy, and purine derivatives. This compound is of significant interest in medicinal chemistry and biochemistry due to its potential biological activities.

Basic Information

PropertyValue
Molecular Formula C₃₉H₃₇N₅O₇
Molecular Weight 687.76 g/mol
CAS Number 110764-72-2
Purity 95%
IUPAC Name N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Structural Characteristics

The compound features a purine base linked to a sugar moiety (oxolan) and aromatic substituents. The presence of methoxy and hydroxy groups may enhance its solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compound X exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, compound X was shown to reduce cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Antioxidant Activity

Compound X has also shown promising antioxidant properties. It effectively scavenges free radicals, as evidenced by DPPH radical scavenging assays. The compound's antioxidant capacity was comparable to that of standard antioxidants like ascorbic acid.

Table: Antioxidant Activity Comparison

CompoundSC50 (µg/mL)
Compound X40.4
Ascorbic Acid1.65

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, compound X has demonstrated anti-inflammatory effects in cellular models. It significantly reduced the levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Summary of Key Studies

  • Anticancer Activity : Compound X inhibited MCF-7 cell proliferation with an IC50 value of approximately 10 µM.
  • Antioxidant Activity : Demonstrated significant DPPH scavenging activity with an SC50 value of 40.4 µg/mL.
  • Anti-inflammatory Effects : Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages.

Future Directions

Further research is warranted to explore the pharmacokinetics and bioavailability of compound X in vivo. Additionally, studies focusing on its potential synergistic effects with existing chemotherapeutic agents could provide valuable insights into its clinical applications.

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